{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol
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Overview
Description
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is an organic compound that features both an oxirane (epoxide) ring and a tetrahydropyran ring. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability of the tetrahydropyran ring. It is used in various chemical and industrial applications, including as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the methanol group, which can be done using a suitable oxidizing agent like osmium tetroxide (OsO4) followed by reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the oxirane ring can lead to the formation of diols.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used in the preparation of specialized polymers with unique properties.
Biology
Biochemical Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various molecular targets. The epoxide ring is particularly reactive, enabling the compound to participate in ring-opening reactions that can modify biological molecules or synthetic polymers. The tetrahydropyran ring provides structural stability, making the compound a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: vs. : The latter has an ethanol group instead of a methanol group, which can affect its reactivity and solubility.
This compound: vs.
Uniqueness
The unique combination of an epoxide ring and a tetrahydropyran ring in this compound provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds.
Properties
IUPAC Name |
[4-(oxiran-2-ylmethyl)oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXCYNEBNURHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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